molecular formula C29H16N2O6 B11693937 4-({2-[2-(4-cyanophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)benzoic acid

4-({2-[2-(4-cyanophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)benzoic acid

Cat. No.: B11693937
M. Wt: 488.4 g/mol
InChI Key: CZDFFRGIMKQCLC-UHFFFAOYSA-N
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Description

4-{2-[2-(4-CYANOPHENOXY)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL}BENZOIC ACID is a complex organic compound with a unique structure that includes a cyanophenoxy group, a phenyl group, and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[2-(4-CYANOPHENOXY)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL}BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-cyanophenol with a suitable phenyl derivative under controlled conditions to form the cyanophenoxy group.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high yields and purity. This method is advantageous due to its efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-{2-[2-(4-CYANOPHENOXY)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL}BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-{2-[2-(4-CYANOPHENOXY)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL}BENZOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 4-{2-[2-(4-CYANOPHENOXY)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the electron transport chain in mitochondria, affecting cellular respiration and energy production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[2-(4-CYANOPHENOXY)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL}BENZOIC ACID is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C29H16N2O6

Molecular Weight

488.4 g/mol

IUPAC Name

4-[2-[2-(4-cyanophenoxy)phenyl]-1,3-dioxoisoindole-5-carbonyl]benzoic acid

InChI

InChI=1S/C29H16N2O6/c30-16-17-5-12-21(13-6-17)37-25-4-2-1-3-24(25)31-27(33)22-14-11-20(15-23(22)28(31)34)26(32)18-7-9-19(10-8-18)29(35)36/h1-15H,(H,35,36)

InChI Key

CZDFFRGIMKQCLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC=C(C=C4)C(=O)O)OC5=CC=C(C=C5)C#N

Origin of Product

United States

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